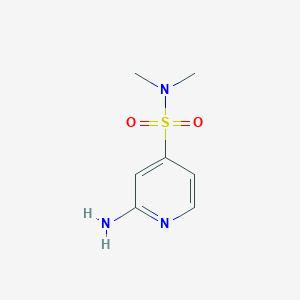
2-amino-N,N-dimethylpyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,N-dimethylpyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide typically involves the reaction of 2-amino-4-methylpyridine with dimethylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N,N-dimethylpyridine-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of bacterial growth or the reduction of inflammation . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): Similar in structure, DMAP is widely used as a nucleophilic catalyst in organic synthesis.
2-aminopyrimidine derivatives: These compounds share the amino group and have applications in medicinal chemistry, particularly as antitrypanosomal and antiplasmodial agents.
Uniqueness
2-amino-N,N-dimethylpyridine-4-sulfonamide stands out due to its unique combination of the sulfonamide group with the dimethylamino and pyridine moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Biological Activity
2-Amino-N,N-dimethylpyridine-4-sulfonamide is a chemical compound notable for its diverse biological activities, particularly as an enzyme inhibitor. Its structural features, which include a pyridine ring substituted with an amino group and a sulfonamide moiety, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H12N2O2S
- Molecular Weight : 201.25 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is attributed to its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, obstructing substrate access and inhibiting their normal function. This mechanism can lead to various therapeutic effects, including:
- Inhibition of Bacterial Growth : By targeting bacterial enzymes, it can impede the growth of pathogens.
- Reduction of Inflammation : Its interaction with inflammatory pathways may help in managing conditions characterized by excessive inflammation.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Blocks substrate access | |
| Antimicrobial Properties | Inhibits bacterial growth | |
| Anti-inflammatory Effects | Modulates inflammatory pathways |
Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits specific enzymes involved in bacterial metabolism. The compound was shown to form stable complexes with these enzymes, leading to a significant reduction in bacterial growth in vitro.
Study 2: Anti-inflammatory Effects
Research indicated that the compound could modulate the activity of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Study 3: Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the sulfonamide group can enhance the compound's potency against specific targets. Variants of this compound showed improved solubility and bioavailability, making them suitable candidates for further drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst | Used in various organic reactions |
| Sulfamethazine | Sulfonamide antibiotic | Antibacterial properties |
| 2-Aminopyrimidine Derivatives | Antitrypanosomal and antiplasmodial activities | Targeting parasitic infections |
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-amino-N,N-dimethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
XDIGFFQPXHTTLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















